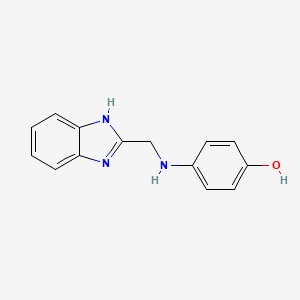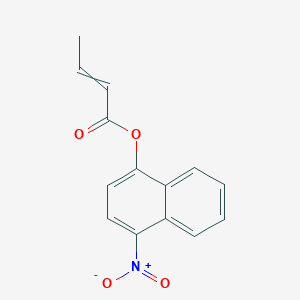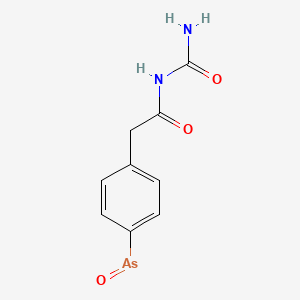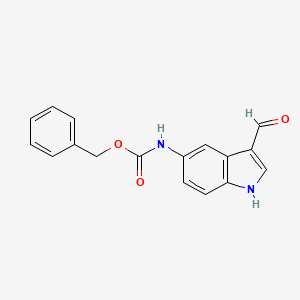
Tetranaphthalen-1-ylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetranaphthalen-1-ylstannane is an organotin compound characterized by the presence of four naphthalene groups attached to a central tin atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetranaphthalen-1-ylstannane typically involves the reaction of naphthalen-1-ylmagnesium bromide with tin tetrachloride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4C10H7MgBr+SnCl4→Sn(C10H7)4+4MgBrCl
The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions and purification steps is essential to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tetranaphthalen-1-ylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic oxide derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The naphthalene groups can be substituted with other aromatic or aliphatic groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxide derivatives, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Applications De Recherche Scientifique
Tetranaphthalen-1-ylstannane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of tetranaphthalen-1-ylstannane involves its interaction with molecular targets through coordination and covalent bonding. The tin atom can form bonds with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved may include the modulation of enzyme activities and interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenyltin chloride: Another organotin compound with three phenyl groups attached to tin.
Tetra-n-butylstannane: Contains four butyl groups attached to tin.
Dibutyltin dichloride: Features two butyl groups and two chlorine atoms attached to tin.
Uniqueness
Tetranaphthalen-1-ylstannane is unique due to the presence of four bulky naphthalene groups, which impart distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other organotin compounds may not be suitable.
Propriétés
Numéro CAS |
5424-36-2 |
|---|---|
Formule moléculaire |
C40H28Sn |
Poids moléculaire |
627.4 g/mol |
Nom IUPAC |
tetranaphthalen-1-ylstannane |
InChI |
InChI=1S/4C10H7.Sn/c4*1-2-6-10-8-4-3-7-9(10)5-1;/h4*1-7H; |
Clé InChI |
RLYMBBPMAOFSFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2[Sn](C3=CC=CC4=CC=CC=C43)(C5=CC=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid](/img/structure/B14723050.png)

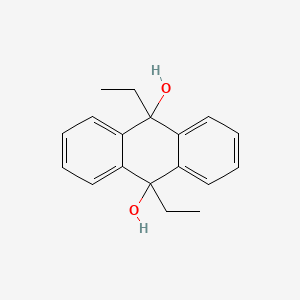
![(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B14723067.png)
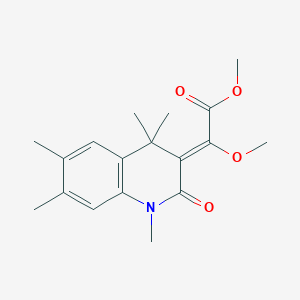

![N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14723097.png)

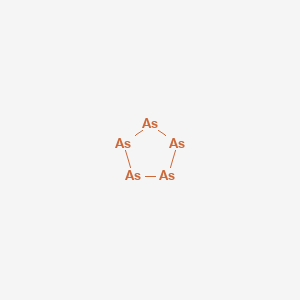
![9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione](/img/structure/B14723118.png)
